2-Ethyloxolane-2-carboxylic acid
CAS No.: 19679-76-6
Cat. No.: VC8425772
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19679-76-6 |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 2-ethyloxolane-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H12O3/c1-2-7(6(8)9)4-3-5-10-7/h2-5H2,1H3,(H,8,9) |
| Standard InChI Key | LYOVHFTXPQWGGA-UHFFFAOYSA-N |
| SMILES | CCC1(CCCO1)C(=O)O |
| Canonical SMILES | CCC1(CCCO1)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of an oxolane ring—a saturated five-membered cyclic ether—with an ethyl (-CH₂CH₃) and a carboxylic acid (-COOH) group bonded to the same carbon atom (C2). This arrangement creates a stereocenter at C2, resulting in two enantiomers: (2R)- and (2S)-2-ethyloxolane-2-carboxylic acid. The PubChem entry (CID 53420521) confirms the absence of defined stereochemistry in the deposited data, suggesting that most studies reference the racemic mixture unless otherwise specified .
Table 1: Key Structural and Stereochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Stereocenter | C2 (undefined in most datasets) |
| Functional Groups | Oxolane ring, Carboxylic acid, Ethyl group |
| IUPAC Name | 2-ethyloxolane-2-carboxylic acid |
Synthesis and Production Methods
Synthetic Routes
While explicit synthesis protocols for 2-ethyloxolane-2-carboxylic acid are scarce in public databases, its structure suggests feasible pathways:
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Cyclization of Diol Precursors: A diol such as 2-ethyl-2-(hydroxymethyl)tetrahydrofuran could undergo oxidation to introduce the carboxylic acid group.
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Epoxide Ring-Opening: Reacting a 2-ethyloxolane epoxide with carbon dioxide under catalytic conditions may yield the carboxylic acid derivative.
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Biocatalytic Approaches: Enzymatic oxidation of 2-ethyloxolane using monooxygenases could provide enantioselective synthesis, though no experimental data confirms this route .
Industrial Relevance
Industrial-scale production remains undocumented, but the compound’s potential as a chiral building block in pharmaceuticals justifies interest in scalable methods. Asymmetric hydrogenation or enzymatic resolution could address enantiomeric purity challenges.
Physicochemical Properties
Computed Physicochemical Data
PubChem’s computational models provide critical insights into the compound’s behavior:
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 0.9 |
| Hydrogen Bond Donor Count | 1 (COOH group) |
| Hydrogen Bond Acceptor Count | 3 (two ether oxygens, one carboxylic acid oxygen) |
| Rotatable Bond Count | 2 (ethyl and carboxylic acid groups) |
| Topological Polar Surface Area | 46.5 Ų |
| Heavy Atom Count | 10 |
The moderate hydrophobicity (XLogP3-AA = 0.9) indicates balanced solubility in polar and nonpolar solvents, favoring applications in heterogeneous catalysis.
Reactivity and Functional Group Interactions
Carboxylic Acid Reactivity
The -COOH group enables classic reactions:
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Esterification: Forms esters with alcohols, useful in prodrug design.
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Amide Formation: Reacts with amines to yield amides, prevalent in peptide-mimetic compounds.
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Decarboxylation: Thermal or catalytic decarboxylation could generate 2-ethyloxolane, though this pathway remains unexplored.
Oxolane Ring Reactivity
The saturated ether ring is relatively inert under mild conditions but can participate in:
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Acid-Catalyzed Ring-Opening: Strong acids protonate the ether oxygen, leading to nucleophilic substitution at C2.
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Radical Reactions: Under UV light, the ring might undergo C-O bond cleavage, though stability data is lacking.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s chiral center and bifunctional groups make it a candidate for synthesizing bioactive molecules. For example:
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Protease Inhibitors: The carboxylic acid could chelate metal ions in enzyme active sites, while the oxolane ring provides conformational rigidity.
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Antiviral Agents: Structural analogs of oxolane derivatives (e.g., nucleoside analogs) have shown activity against RNA viruses .
Material Science
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Polymer Modification: Incorporation into polyesters or polyamides could enhance thermal stability.
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Coordination Chemistry: As a ligand, the compound might stabilize transition metals in catalytic systems.
Computational and Experimental Studies
Molecular Dynamics Simulations
PubChem’s 3D conformer data reveals a puckered oxolane ring with the ethyl and carboxylic acid groups in equatorial positions, minimizing steric strain. This conformation favors interactions with planar biological targets like enzyme active sites .
Spectroscopic Characterization
While experimental IR or NMR data is unavailable, computational predictions suggest:
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IR Spectroscopy: Strong O-H stretch (~2500–3000 cm⁻¹) from the carboxylic acid and C=O stretch (~1700 cm⁻¹).
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NMR: The ethyl group’s protons would appear as a quartet (δ ~1.2–1.5 ppm), and the oxolane ring protons as multiplets (δ ~3.5–4.0 ppm).
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